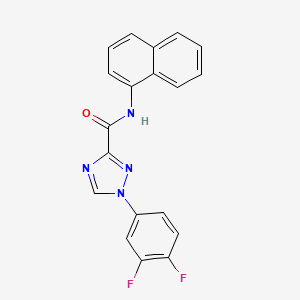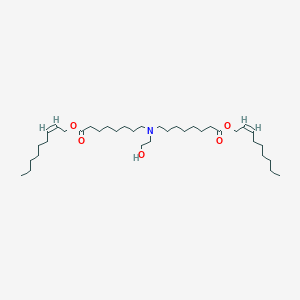
1-(3,4-difluorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both difluorophenyl and naphthyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for research and development.
Méthodes De Préparation
The synthesis of 1-(3,4-difluorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Naphthyl Group: The naphthyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3,4-Difluorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or naphthyl rings are replaced by other substituents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antifungal, antibacterial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is utilized in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3,4-Difluorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
1-(3,4-Difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide: The position of the naphthyl group is different, which can affect the compound’s reactivity and interactions.
1-(3,4-Difluorophenyl)-N-(1-phenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a phenyl group instead of a naphthyl group, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C19H12F2N4O |
|---|---|
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-N-naphthalen-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H12F2N4O/c20-15-9-8-13(10-16(15)21)25-11-22-18(24-25)19(26)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-11H,(H,23,26) |
Clé InChI |
DVNRKZIWTDDSAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C=N3)C4=CC(=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid](/img/structure/B13365574.png)

![N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13365596.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)
![5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13365620.png)



![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)
